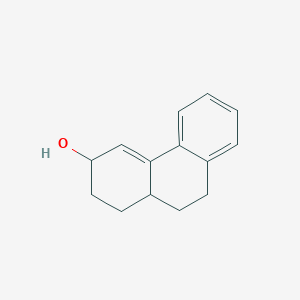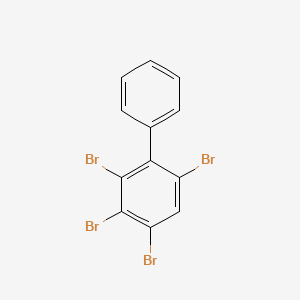
2-Propyl-5-(4-propylphenyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-5-(4-propylphenyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by the presence of a pyrazine ring substituted with propyl groups, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Propyl-5-(4-propylphenyl)pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-propylbenzaldehyde with propylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired pyrazine compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Propyl-5-(4-propylphenyl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propyl-5-(4-propylphenyl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying biochemical pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical properties make it useful in the production of various industrial products, including agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Propyl-5-(4-propylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Propyl-5-(4-propylphenyl)pyrazine can be compared with other similar compounds, such as:
2,5-Dipropylpyrazine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
4-Propyl-2,5-dimethylpyrazine: Another related compound with variations in the alkyl substituents, affecting its reactivity and applications.
2-Propyl-3,5-dimethylpyrazine:
Eigenschaften
| 114458-15-0 | |
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2-propyl-5-(4-propylphenyl)pyrazine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-14(10-8-13)16-12-17-15(6-4-2)11-18-16/h7-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
SWHWVLYYFYKXJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=NC=C(N=C2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)

![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)

